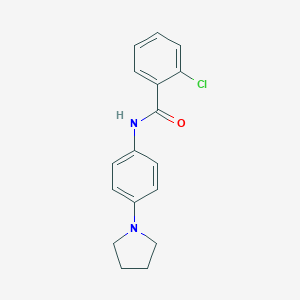
2-chloro-N-(4-pyrrolidin-1-ylphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-(4-pyrrolidin-1-ylphenyl)benzamide, also known as BCTC, is a potent and selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1). TRPV1 is a non-selective cation channel that is primarily expressed in sensory neurons and plays a crucial role in nociception and thermoregulation. BCTC has been extensively studied for its potential therapeutic applications in pain management and other related disorders.
Wirkmechanismus
2-chloro-N-(4-pyrrolidin-1-ylphenyl)benzamide exerts its pharmacological effects by selectively blocking the activity of TRPV1. TRPV1 is a polymodal receptor that responds to a variety of stimuli, including heat, capsaicin, and protons. By blocking TRPV1, 2-chloro-N-(4-pyrrolidin-1-ylphenyl)benzamide inhibits the transmission of pain signals and reduces the sensitivity of sensory neurons to noxious stimuli.
Biochemical and Physiological Effects
2-chloro-N-(4-pyrrolidin-1-ylphenyl)benzamide has been shown to effectively reduce pain and inflammation in animal models of various diseases, including arthritis, neuropathic pain, and migraine. In addition, 2-chloro-N-(4-pyrrolidin-1-ylphenyl)benzamide has been found to have a low toxicity profile and is well-tolerated in animals. These findings suggest that 2-chloro-N-(4-pyrrolidin-1-ylphenyl)benzamide may have potential therapeutic applications in pain management and other related disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-chloro-N-(4-pyrrolidin-1-ylphenyl)benzamide in lab experiments is its high selectivity for TRPV1. This allows researchers to specifically target TRPV1-mediated responses without affecting other ion channels or receptors. However, one limitation of using 2-chloro-N-(4-pyrrolidin-1-ylphenyl)benzamide is its relatively low potency compared to other TRPV1 antagonists. This may require higher concentrations of 2-chloro-N-(4-pyrrolidin-1-ylphenyl)benzamide to achieve the desired pharmacological effects.
Zukünftige Richtungen
There are several potential future directions for research on 2-chloro-N-(4-pyrrolidin-1-ylphenyl)benzamide and TRPV1 antagonists. One area of interest is the development of more potent and selective TRPV1 antagonists with improved pharmacokinetic properties. Another area of interest is the exploration of the potential therapeutic applications of TRPV1 antagonists in other related disorders, such as chronic cough, itch, and bladder dysfunction. Overall, 2-chloro-N-(4-pyrrolidin-1-ylphenyl)benzamide and TRPV1 antagonists hold great promise as potential therapeutic agents for pain management and other related disorders.
Synthesemethoden
The synthesis of 2-chloro-N-(4-pyrrolidin-1-ylphenyl)benzamide involves the reaction of 4-pyrrolidin-1-ylbenzene-1-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-chlorobenzamide in the presence of a base to yield 2-chloro-N-(4-pyrrolidin-1-ylphenyl)benzamide. The synthesis of 2-chloro-N-(4-pyrrolidin-1-ylphenyl)benzamide has been optimized and improved over the years, resulting in higher yields and purity.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-(4-pyrrolidin-1-ylphenyl)benzamide has been widely used in scientific research to investigate the role of TRPV1 in pain and other related disorders. It has been shown to effectively block TRPV1-mediated responses in vitro and in vivo, making it a valuable tool for studying the function of TRPV1. 2-chloro-N-(4-pyrrolidin-1-ylphenyl)benzamide has also been used to explore the potential therapeutic applications of TRPV1 antagonists in pain management, inflammation, and other related disorders.
Eigenschaften
Molekularformel |
C17H17ClN2O |
|---|---|
Molekulargewicht |
300.8 g/mol |
IUPAC-Name |
2-chloro-N-(4-pyrrolidin-1-ylphenyl)benzamide |
InChI |
InChI=1S/C17H17ClN2O/c18-16-6-2-1-5-15(16)17(21)19-13-7-9-14(10-8-13)20-11-3-4-12-20/h1-2,5-10H,3-4,11-12H2,(H,19,21) |
InChI-Schlüssel |
GYTWBUOXRWAYCQ-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Cl |
Kanonische SMILES |
C1CCN(C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[4-(propan-2-yl)phenoxy]-N-(quinolin-5-yl)acetamide](/img/structure/B245969.png)
![2-chloro-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B245970.png)
![Methyl 2-[(3,5-dimethylbenzoyl)amino]benzoate](/img/structure/B245972.png)
![N-{4-[4-(4-Methyl-benzoyl)-piperazin-1-yl]-phenyl}-nicotinamide](/img/structure/B245974.png)
![N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]pyridine-3-carboxamide](/img/structure/B245976.png)


![N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B245983.png)
![N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2-phenoxyacetamide](/img/structure/B245984.png)
